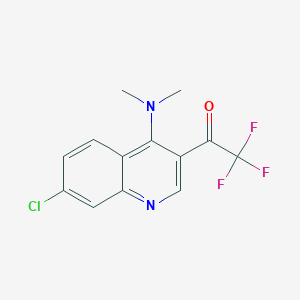

1-(7-Chloro-4-(dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone

Description

1-(7-Chloro-4-(dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone is a quinoline-based compound featuring a trifluoroacetyl group at the 3-position, a dimethylamino substituent at the 4-position, and a chlorine atom at the 7-position of the quinoline scaffold. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H10ClF3N2O |

|---|---|

Molecular Weight |

302.68 g/mol |

IUPAC Name |

1-[7-chloro-4-(dimethylamino)quinolin-3-yl]-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C13H10ClF3N2O/c1-19(2)11-8-4-3-7(14)5-10(8)18-6-9(11)12(20)13(15,16)17/h3-6H,1-2H3 |

InChI Key |

SMPXGYNUDDIDBR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C2C=CC(=CC2=NC=C1C(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- 7-Chloro-4-(N,N-dimethylamino)quinoline is commercially available or can be synthesized by substitution reactions on 7-chloroquinoline derivatives.

Trifluoroacetylation Step

- The trifluoroacetylation is conducted by reacting 7-chloro-4-(N,N-dimethylamino)quinoline with 1-trifluoroacetyl-4-dimethylaminopyridinium trifluoroacetate.

- This reagent acts as a trifluoroacetyl donor, transferring the trifluoroacetyl group to the 3-position of the quinoline ring.

- The reaction proceeds smoothly, typically at room temperature or slightly elevated temperatures, yielding 1-(7-chloro-4-(dimethylamino)quinolin-3-yl)-2,2,2-trifluoroethanone in high yields (often >80%).

Purification

- The product is purified by standard organic procedures such as extraction, washing, and recrystallization from appropriate solvents (e.g., dichloromethane/hexane mixtures).

- Purity and structure confirmation are done by spectroscopic methods including ^1H-NMR, ^13C-NMR, IR, and elemental analysis.

Reaction Conditions and Optimization

Mechanistic Insights

The trifluoroacetylation mechanism involves electrophilic attack of the trifluoroacetyl cation equivalent on the 3-position of the quinoline ring, which is activated by the electron-donating dimethylamino group at position 4. The 7-chloro substituent remains intact during the reaction, allowing selective functionalization.

Summary Table of Key Literature Findings

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-4-(dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamino positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-(7-Chloro-4-(dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone is characterized by the following structural features:

- Quinoline backbone : This heterocyclic structure is known for its diverse biological activities.

- Trifluoroethanone group : The presence of trifluoromethyl groups enhances lipophilicity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have reported its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

- Case Study : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

Inhibition of Kinases

The compound has been investigated as a selective inhibitor of certain kinases involved in cancer progression. It shows promise in targeting Janus kinase (JNK), which plays a critical role in signaling pathways associated with cancer and inflammation.

- Research Findings : In vitro assays revealed that 1-(7-Chloro-4-(dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone effectively inhibited JNK activity, suggesting its potential for treating JNK-mediated disorders .

Antimicrobial Properties

The quinoline derivative has also been studied for its antimicrobial effects. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

- Case Study : An investigation showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Table 1: Biological Activities of this compound

Mechanism of Action

The mechanism of action of 1-(7-Chloro-4-(dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Key Compounds:

1-(4-(Benzylamino)quinolin-3-yl)-2,2,2-trifluoroethanone (4d) Substituents: Benzylamino at 4-position, trifluoroacetyl at 3-position. Properties: Melting point = 148–149°C; IR bands at 3165 cm⁻¹ (N–H stretch) and 1612 cm⁻¹ (C=O stretch). NMR data show aromatic proton multiplicity (δ 8.33–7.13 ppm) . Applications: Intermediate for heterocyclic synthesis.

2,2,2-Trifluoro-1-(4-(isopropylamino)quinolin-3-yl)ethanone (4e) Substituents: Isopropylamino at 4-position. Properties: Lower melting point (101–102°C) compared to 4d, reflecting reduced crystallinity due to branched alkyl substituents. IR bands at 3210 cm⁻¹ (N–H) and 1620 cm⁻¹ (C=O) .

1-(7-Bromo-6-chloro-8-fluoro-4-hydroxyquinolin-3-yl)ethanone Substituents: Bromo, chloro, fluoro, and hydroxy groups.

Comparison with Target Compound: The dimethylamino group in the target compound likely enhances solubility in polar solvents compared to benzylamino or isopropylamino analogs. The 7-chloro substituent may increase electrophilicity at the quinoline core, influencing reactivity in nucleophilic substitution reactions.

Phenyl-Based Trifluoroethanones

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone Substituents: Dichloro, fluoro on phenyl ring. Properties: Molecular weight = 261; used as an intermediate for sarolaner (veterinary antiparasitic) .

Indole-Based Trifluoroethanones

1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone Properties: Melting point = 155–158°C; soluble in dichloromethane and ethanol. Used in fluorescent dyes and pharmaceutical intermediates . Comparison: Indole derivatives exhibit higher melting points than some quinoline analogs (e.g., 4e), likely due to stronger π-π stacking in planar indole systems.

Pyridine and Pyridinium Salts

1-[4-(Dimethylamino)pyridin-1-ium-1-yl]-2,2,2-trifluoroethanone trifluoroacetate Properties: Molecular weight = 332.20; melting point = 102–103°C. Acts as an acylating agent in organic synthesis . Key Difference: Pyridinium salt structure enhances solubility in polar solvents compared to neutral quinoline derivatives.

Research Implications

- Substituent Effects: Electron-donating groups (e.g., dimethylamino) increase quinoline’s nucleophilic substitution reactivity, while halogen atoms enhance electrophilicity.

- Solubility: Pyridinium salts and amino-substituted quinolines exhibit improved solubility over halogenated analogs, critical for biological applications.

- Thermal Stability: Higher melting points in indole derivatives suggest stronger intermolecular interactions compared to alkylamino-substituted quinolines.

Biological Activity

1-(7-Chloro-4-(dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and as a JNK (c-Jun N-terminal kinase) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound's structure includes a quinoline moiety with a chloro and dimethylamino substituent, along with a trifluoroethanone group. These structural features contribute to its biological activity.

Research indicates that compounds containing quinoline derivatives often exhibit their biological effects through multiple mechanisms, including:

- JNK Inhibition : The compound acts as an inhibitor of JNK pathways, which are crucial in regulating cell survival and apoptosis. JNK activation is often associated with various cancers, making its inhibition a target for cancer therapy .

- Apoptosis Induction : Quinoline derivatives have been shown to induce apoptosis in cancer cells. The mechanism typically involves the modulation of mitochondrial pathways leading to caspase activation and subsequent cell death .

In Vitro Studies

This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : Studies have utilized cell lines such as K562 (chronic myelogenous leukemia), MDA-MB-231 (breast cancer), and PC-3ML (prostate cancer).

- Efficacy : The compound demonstrated significant cytotoxicity at micromolar concentrations. For instance, it induced apoptosis in K562 cells with an IC50 value around 10 µM. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Case Studies

A notable case study involved the use of this compound in a mouse model bearing C3H mammary carcinoma. The compound was administered at varying doses, showing a dose-dependent inhibition of tumor growth with minimal toxicity to normal tissues. This suggests a favorable therapeutic index for potential clinical applications .

Comparative Analysis of Related Compounds

To understand the relative efficacy of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Mechanism of Action | IC50 (µM) | Target Cancer Type |

|---|---|---|---|

| Compound A | JNK Inhibition | 5 | Breast Cancer |

| Compound B | Apoptosis Induction | 10 | Leukemia |

| This compound | JNK Inhibition & Apoptosis Induction | 10 | Multiple Cancers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.